p-Menth-1-en-8-yl benzoate chemical structure and properties
p-Menth-1-en-8-yl benzoate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of p-Menth-1-en-8-yl benzoate, a compound of interest to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
p-Menth-1-en-8-yl benzoate, also known by its IUPAC name 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate, is an ester derived from the reaction of α-terpineol (p-Menth-1-en-8-ol) and benzoic acid. Its chemical structure consists of a p-menthane skeleton, characterized by a cyclohexene ring with a methyl and an isopropyl group, linked to a benzoate group via an ester bond.
Chemical Structure:
Physicochemical Properties
Quantitative data for p-Menth-1-en-8-yl benzoate is summarized in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₂ | PubChem[1] |
| Molecular Weight | 258.35 g/mol | PubChem[1] |
| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate | PubChem[1] |
| CAS Number | 71648-34-5 | The Good Scents Company[2] |
| Appearance | Colorless to yellowish liquid (inferred from related compounds) | N/A |
| Flash Point | 142.78 °C (289.00 °F; TCC) | The Good Scents Company[2] |
| Specific Gravity | 0.970 g/cm³ (at 25 °C) | The Good Scents Company[2] |
| XLogP3 (Computed) | 4.1 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 26.3 Ų | PubChem[1] |
| Refractive Index (Computed) | 1.522 | PubChem |
Synthesis
A potential synthetic pathway is illustrated in the diagram below.
Caption: Proposed synthesis of p-Menth-1-en-8-yl benzoate via Fischer esterification.
General Experimental Protocol (Proposed)
The following is a generalized protocol for the esterification of α-terpineol with benzoic acid. Optimization of reaction conditions (temperature, time, catalyst amount) would be necessary to achieve a high yield.
Materials:
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α-Terpineol
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Benzoic acid
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Concentrated sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)
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Anhydrous sodium sulfate
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Diethyl ether (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Brine
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of α-terpineol and benzoic acid.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
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Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude p-Menth-1-en-8-yl benzoate.
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The crude product can be further purified by vacuum distillation or column chromatography.
Spectral Data
Detailed experimental spectral data (NMR, IR, MS) for p-Menth-1-en-8-yl benzoate are not widely available in the public domain. However, the expected spectral characteristics can be predicted based on its chemical structure.
Expected Infrared (IR) Spectroscopy:
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A strong C=O stretching band characteristic of an ester is expected in the region of 1720-1700 cm⁻¹.
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C-O stretching bands are anticipated around 1300-1100 cm⁻¹.
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Aromatic C=C stretching bands from the benzoate group should appear around 1600-1450 cm⁻¹.
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C-H stretching bands for both aliphatic and aromatic protons are expected around 3100-2850 cm⁻¹.
Expected Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals corresponding to the aromatic protons of the benzoate group would be expected in the downfield region (δ 7.4-8.1 ppm). The protons of the p-menthane ring would appear in the upfield region, with the vinyl proton of the cyclohexene ring appearing around δ 5.4 ppm. The methyl protons would also be present in the upfield region.
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¹³C NMR: The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of δ 165-175 ppm. Aromatic carbons would appear between δ 128-135 ppm, and the carbons of the p-menthane moiety would be found in the upfield region.
Expected Mass Spectrometry (MS):
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The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 258.
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Common fragmentation patterns for esters would likely be observed, including cleavage of the C-O bond to give fragments corresponding to the benzoate and p-menthenyl moieties.
Potential Applications in Drug Development
While specific biological activities for p-Menth-1-en-8-yl benzoate are not well-documented, its structural components suggest potential areas of interest for drug development. Terpenoids, such as α-terpineol, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The benzoate moiety is also present in numerous pharmaceutical compounds. The combination of these two fragments in p-Menth-1-en-8-yl benzoate could potentially lead to novel therapeutic agents. Further research is required to explore the pharmacological profile of this compound.
The workflow for investigating the potential of a novel compound like p-Menth-1-en-8-yl benzoate in drug development is outlined below.
Caption: A simplified workflow for early-stage drug discovery.
Conclusion
p-Menth-1-en-8-yl benzoate is a terpene ester with a well-defined chemical structure. While some of its physical properties have been reported, a significant portion of the data, particularly regarding its biological activity and detailed spectral characterization, remains to be experimentally determined. The proposed synthesis via Fischer esterification provides a viable route for obtaining this compound for further investigation. Its structural similarity to other biologically active terpenoids and benzoates suggests that p-Menth-1-en-8-yl benzoate may be a valuable candidate for future research in medicinal chemistry and drug development.
